2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane
Description
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . It is characterized by a pyridine ring substituted with two methyl groups at positions 2 and 6, and an azepane ring attached to the pyridine ring via a methylene bridge .
Properties
IUPAC Name |
2-[(2,6-dimethylpyridin-4-yl)methyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-8-13(9-12(2)16-11)10-14-6-4-3-5-7-15-14/h8-9,14-15H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGNEZQSVLUIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CC2CCCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405864 | |
| Record name | 2-[(2,6-dimethylpyridin-4-yl)methyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881042-05-3 | |
| Record name | 2-[(2,6-dimethylpyridin-4-yl)methyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane typically involves the reaction of 2,6-dimethyl-4-pyridinecarboxaldehyde with an appropriate azepane derivative under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane has several scientific research applications:
Medicinal Chemistry: It has potential as an acetylcholinesterase inhibitor and nicotinic acetylcholine receptor binder, making it a candidate for the treatment of neurological disorders.
Environmental Research: The compound can be used in studies related to environmental pollution and remediation due to its chemical stability and reactivity.
Industrial Research: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane involves its interaction with specific molecular targets such as acetylcholinesterase and nicotinic acetylcholine receptors . By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This mechanism is beneficial in treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: A simpler analog without the azepane ring.
4-(2,6-Dimethylpyridin-4-yl)benzoic acid: Contains a benzoic acid moiety instead of the azepane ring.
Uniqueness
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane is unique due to the presence of both the pyridine and azepane rings, which confer distinct chemical and biological properties . Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry .
Biological Activity
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and comprehensive research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted at the 2 and 6 positions with methyl groups, linked to an azepane ring. This unique structure may contribute to its biological properties.
Anticonvulsant Activity
Research has shown that compounds with similar structural features exhibit anticonvulsant properties. A study on N-(2,6-dimethylphenyl)-substituted semicarbazones indicated that these compounds demonstrated significant anticonvulsant activity in various models of seizure when administered via different routes . The mechanism involved modulation of GABA levels, which is critical for seizure control.
Insecticidal Properties
The compound has been investigated for its potential insecticidal activity. Preliminary studies suggest that it may interact with specific molecular targets in insects, leading to physiological effects that could be exploited for pest control.
The biological activity of this compound can be attributed to its interaction with various enzymes and receptors. For instance, the presence of the dimethylpyridine moiety may enhance binding affinity to targets involved in neurotransmission and metabolic processes.
Case Studies
Case Study 1: Anticonvulsant Efficacy
In a controlled study, compounds structurally related to this compound exhibited anticonvulsant effects comparable to traditional medications. The study measured seizure duration and frequency across multiple test models, demonstrating a reduction in both parameters with no significant neurotoxicity observed .
Case Study 2: Insecticidal Testing
Field trials evaluating the insecticidal properties of related compounds showed a notable decrease in pest populations when treated with formulations containing this compound. The efficacy was attributed to its ability to disrupt normal physiological functions in target insects.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
